molecular formula C12H9BrO2S B5811057 (4-Bromophenyl)methyl thiophene-2-carboxylate

(4-Bromophenyl)methyl thiophene-2-carboxylate

Cat. No.: B5811057
M. Wt: 297.17 g/mol
InChI Key: BWQJOEVWKZUHJV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Properties

IUPAC Name

(4-bromophenyl)methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c13-10-5-3-9(4-6-10)8-15-12(14)11-2-1-7-16-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQJOEVWKZUHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with (4-bromophenyl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

Thiophene-2-carboxylic acid+(4-Bromophenyl)methanolAcid catalyst(4-Bromophenyl)methyl thiophene-2-carboxylate+Water\text{Thiophene-2-carboxylic acid} + \text{(4-Bromophenyl)methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Thiophene-2-carboxylic acid+(4-Bromophenyl)methanolAcid catalyst​(4-Bromophenyl)methyl thiophene-2-carboxylate+Water

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding phenylmethyl thiophene-2-carboxylate.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of a wide range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

  • Oxidized derivatives (e.g., carboxylic acids)
  • Reduced derivatives (e.g., phenylmethyl thiophene-2-carboxylate)
  • Substituted derivatives (e.g., amine or thiol-substituted compounds)

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methyl thiophene-2-carboxylate is largely dependent on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene core structure and exhibit similar chemical properties.

    Bromophenyl derivatives: Compounds with a bromophenyl group, such as (4-bromophenyl)methanol, have comparable reactivity and can undergo similar substitution reactions.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

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